![molecular formula C19H19NO3 B5886144 4-(3-hydroxy-3-methyl-1-butyn-1-yl)-N-(4-methoxyphenyl)benzamide](/img/structure/B5886144.png)
4-(3-hydroxy-3-methyl-1-butyn-1-yl)-N-(4-methoxyphenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-hydroxy-3-methyl-1-butyn-1-yl)-N-(4-methoxyphenyl)benzamide, also known as CAY10576, is a small molecule inhibitor that has gained attention in the field of cancer research. This compound has been shown to have potential therapeutic benefits in various types of cancer, including breast, prostate, and lung cancer.
Wirkmechanismus
The mechanism of action of 4-(3-hydroxy-3-methyl-1-butyn-1-yl)-N-(4-methoxyphenyl)benzamide involves the inhibition of several key signaling pathways involved in cancer cell growth and survival. Specifically, 4-(3-hydroxy-3-methyl-1-butyn-1-yl)-N-(4-methoxyphenyl)benzamide inhibits the activity of the Akt/mTOR pathway, which is known to be dysregulated in many types of cancer. This leads to the inhibition of cell proliferation and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
4-(3-hydroxy-3-methyl-1-butyn-1-yl)-N-(4-methoxyphenyl)benzamide has been shown to have several biochemical and physiological effects in cancer cells. These include the inhibition of cell proliferation, induction of apoptosis, and suppression of angiogenesis. In addition to these effects, 4-(3-hydroxy-3-methyl-1-butyn-1-yl)-N-(4-methoxyphenyl)benzamide has also been shown to have anti-inflammatory and neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-(3-hydroxy-3-methyl-1-butyn-1-yl)-N-(4-methoxyphenyl)benzamide in lab experiments is its specificity for the Akt/mTOR pathway. This allows researchers to study the effects of inhibiting this pathway on cancer cell growth and survival. However, one limitation of using 4-(3-hydroxy-3-methyl-1-butyn-1-yl)-N-(4-methoxyphenyl)benzamide is its low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research involving 4-(3-hydroxy-3-methyl-1-butyn-1-yl)-N-(4-methoxyphenyl)benzamide. One area of interest is the development of more potent and selective inhibitors of the Akt/mTOR pathway. Another area of research is the investigation of the potential of 4-(3-hydroxy-3-methyl-1-butyn-1-yl)-N-(4-methoxyphenyl)benzamide in combination with other anticancer agents. Additionally, further studies are needed to determine the optimal dosing and administration of 4-(3-hydroxy-3-methyl-1-butyn-1-yl)-N-(4-methoxyphenyl)benzamide in clinical settings.
Synthesemethoden
The synthesis of 4-(3-hydroxy-3-methyl-1-butyn-1-yl)-N-(4-methoxyphenyl)benzamide involves a multistep process that includes the reaction of 4-methoxybenzoyl chloride with 3-hydroxy-3-methyl-1-butyn-1-ol to form the intermediate 4-(3-hydroxy-3-methyl-1-butyn-1-yl)benzoic acid. This intermediate is then coupled with 4-methoxyaniline using standard peptide coupling reagents to give the final product, 4-(3-hydroxy-3-methyl-1-butyn-1-yl)-N-(4-methoxyphenyl)benzamide.
Wissenschaftliche Forschungsanwendungen
4-(3-hydroxy-3-methyl-1-butyn-1-yl)-N-(4-methoxyphenyl)benzamide has been extensively studied for its potential as an anticancer agent. Several studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. In addition to its anticancer properties, 4-(3-hydroxy-3-methyl-1-butyn-1-yl)-N-(4-methoxyphenyl)benzamide has also been shown to have anti-inflammatory and neuroprotective effects.
Eigenschaften
IUPAC Name |
4-(3-hydroxy-3-methylbut-1-ynyl)-N-(4-methoxyphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3/c1-19(2,22)13-12-14-4-6-15(7-5-14)18(21)20-16-8-10-17(23-3)11-9-16/h4-11,22H,1-3H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIGMYPWBXAJQLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-hydroxy-3-methyl-1-butyn-1-yl)-N-(4-methoxyphenyl)benzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.